trans-4-Aminotetrahydrofuran-3-ol hydrochloride
Overview
Description
Trans-4-Aminotetrahydrofuran-3-ol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 103.123646. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Stereoisomers
Trans-4-Aminotetrahydrofuran-3-ol hydrochloride has been utilized in the asymmetric synthesis of stereoisomers. Bunnage et al. (2004) demonstrated the diastereoselective conjugate addition in the synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, achieving high yields and enantiomeric excesses (Bunnage et al., 2004).
Synthesis and Transformation
Dekaris et al. (2010) explored novel routes to substituted aminotetrahydrofuran derivatives. Their method involved treating 3,6-dihydro-2H-1,2-oxazines with hydrochloric acid, leading to the formation of 4-benzylamino-5-hydroxy furanose derivatives, which are significant for selectin inhibition studies (Dekaris et al., 2010).
Reductive Coupling Processes
Wipf and Manojlovic (2011) developed a method involving the hydrozirconation of allenes and nitriles followed by transmetalation, leading to the production of functionalized homoallylic amines. This process also enabled the creation of 3-aminotetrahydrofurans (Wipf & Manojlovic, 2011).
Structural Characterization and Peptide Synthesis
Giri et al. (2012) focused on the synthesis and structural characterization of homochiral homo-oligomers of cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids, contributing significantly to the understanding of their solution secondary structures (Giri et al., 2012).
DNA/RNA Binding Properties
Sriwarom et al. (2015) synthesized and examined the DNA/RNA binding properties of conformationally constrained Pyrrolidinyl PNA with a tetrahydrofuran backbone deriving from deoxyribose. This study highlighted the potential of these compounds in biomolecular interactions (Sriwarom et al., 2015).
Iron-catalyzed Annulation
Benfatti, de Nanteuil, and Waser (2012) introduced a method for the [3 + 2] annulation of donor-acceptor aminocyclopropanes with aldehydes, catalyzed by iron trichloride. This process offers a stereoselective and atom economic access to valuable 2-aminotetrahydrofurans, important in the synthesis of RNA and DNA (Benfatti, de Nanteuil, & Waser, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3R,4S)-4-aminooxolan-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDDJSOAVIFVIH-MMALYQPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739905 | |
Record name | (3R,4S)-4-Aminooxolan-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215940-96-8, 190792-71-3 | |
Record name | 3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215940-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4S)-4-Aminooxolan-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4S)-4-aminooxolan-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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